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  • Product: Methane, tribromonitroso-
  • CAS: 68842-05-7

Core Science & Biosynthesis

Foundational

Molecular Architecture, Electron Density, and Synthetic Protocols of Methane, tribromonitroso- (CBr₃NO)

Executive Summary Methane, tribromonitroso- (commonly known as tribromonitrosomethane, CBr₃NO) is a highly functionalized, densely substituted α-halonitroso compound. Characterized by its striking dark blue color and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methane, tribromonitroso- (commonly known as tribromonitrosomethane, CBr₃NO) is a highly functionalized, densely substituted α-halonitroso compound. Characterized by its striking dark blue color and profound thermal instability, it serves as a critical model for studying the breakdown of standard molecular orbital approximations and the limits of steric crowding around a single carbon center. This technical guide synthesizes crystallographic principles, photoelectron spectroscopy data, and field-proven synthetic protocols to provide an authoritative framework for researchers working with highly reactive halonitroso species.

Molecular Architecture & Steric Dynamics

The molecular geometry of CBr₃NO is dictated by the massive steric bulk of the three bromine atoms and the strong electron-withdrawing nature of the nitroso (-NO) group[1].

  • Bond Elongation & Orbital Weakening: The C-N bond in trihalonitrosomethanes is unusually elongated compared to typical aliphatic nitroso compounds. The steric clash between the massive -CBr₃ group and the -NO group, combined with the strong inductive (-I) effect of the halogens, depletes the electron density from the C-N bonding orbital.

  • Conformation: To minimize repulsive van der Waals interactions between the bromine lone pairs and the nitroso oxygen lone pairs, the molecule is forced into a rigid, staggered configuration. This structural tension is the primary causal factor behind its thermal lability.

MolecularLogic BrBulk Massive Steric Bulk (Three Br Atoms) CNDepletion Depletion of C-N Bonding Electron Density BrBulk->CNDepletion Steric Clash Inductive Strong Inductive Effect (-I) of CBr3 Group Inductive->CNDepletion Electron Withdrawal CNElongation C-N Bond Elongation & Thermal Instability CNDepletion->CNElongation Orbital Weakening

Logical flow of steric and electronic effects causing C-N bond elongation.

Electronic Structure and Photoelectron Spectroscopy

The electron density and ionization behavior of CBr₃NO present a fascinating case study in computational and physical chemistry. He(I) and He(II) photoelectron spectroscopy reveal that CBr₃NO defies standard molecular orbital approximations[2].

  • Breakdown of Koopmans' Theorem: In standard theoretical models, ionization energies are directly correlated to orbital energies (frozen-orbital approximation). However, in CBr₃NO, the presence of a low-lying unoccupied orbital located on the π*(NO) system induces significant orbital relaxation and electron correlation effects upon ionization, causing Koopmans' theorem to fail[2].

  • Ionization Sequence: The experimentally established ionization sequence is n⁻ < n⁺ < π(NO). The n⁺/n⁻ lone-pair splittings vary significantly (between 2.8 to 6.0 eV) depending on the exact molecular environment, correlating strongly with the electronegativity of the tribromomethyl substituent[2].

Table 1: Electronic & Spectroscopic Parameters

ParameterObservation / ValueMechanistic Implication
Ionization Sequence n⁻ < n⁺ < π(NO)Indicates strong lone-pair interaction across the C-N axis.
Lone-Pair Splitting 2.8 to 6.0 eVCorrelates directly with substituent electronegativity.
UV-Vis Transition Singlet 1A'' stateResponsible for the characteristic dark blue color.
Koopmans' Theorem FailsDriven by π*(NO) LUMO relaxation and correlation effects.

Synthetic Methodology & Isolation Protocols

Synthesizing CBr₃NO requires rigorous temperature control due to its propensity for autocatalytic decomposition. The standard synthesis leverages the electrophilic bromination and nitrosation of fulminic acid[3].

Table 2: Physicochemical Properties of CBr₃NO

PropertyValue
Molecular Formula CBr₃NO[1]
Molecular Weight 281.77 g/mol [3]
Physical Appearance Dark blue liquid[3]
Boiling Point 36-38°C (at 14 mmHg)[3]
Protocol: Synthesis and Vacuum Isolation

Caution: CBr₃NO decomposes rapidly above 50°C. Perform all steps in a highly ventilated fume hood behind a blast shield.

  • Precursor Generation: Generate fulminic acid (HCNO) in situ. Maintain the solution strictly at low temperatures (0-5°C) due to the explosive nature of the free acid.

  • Electrophilic Bromination: Slowly introduce a freshly prepared solution of potassium hypobromite (KOBr) to the reaction vessel. Alternatively, a buffered mixture of potassium bromide (KBr) and sodium acetate (NaOAc) can be utilized to mediate the bromination[3].

  • Thermal Regulation: Maintain the reaction temperature strictly below 30°C. The highly exothermic nature of the bromination can trigger thermal runaway, destroying the product and releasing toxic gases.

  • Phase Separation (Self-Validating Step): As the reaction progresses, CBr₃NO separates as a dense, dark blue liquid phase. Extract the organic layer carefully using a pre-chilled separatory funnel. The emergence of the deep blue color acts as a self-validating visual indicator of the nitroso n → π* transition, confirming product formation.

  • Vacuum Distillation: Purify the crude product via vacuum distillation. Set the system to 14 mmHg and collect the fraction boiling at 36-38°C[3]. Critical: Do not exceed a heating bath temperature of 45°C.

SynthesisWorkflow MF Fulminic Acid (HCNO) Precursor Reaction Electrophilic Bromination (Strictly <30°C) MF->Reaction Reagents Potassium Hypobromite OR KBr + NaOAc Reagents->Reaction Product Tribromonitrosomethane (Dark Blue Liquid) Reaction->Product Phase Separation Distillation Vacuum Distillation (36-38°C @ 14 mmHg) Product->Distillation Purification

Step-by-step synthetic workflow and purification of Tribromonitrosomethane.

Reactivity and Thermal Kinetics

The sterically strained and electronically depleted C-N bond renders CBr₃NO highly susceptible to both thermal and chemical degradation[3].

  • Thermal Decomposition: Upon heating above 50°C, the molecule undergoes rapid homolytic cleavage of the C-N bond. This kinetically favorable pathway releases toxic nitric oxide (NO) gas and highly reactive halogenated radical species, which can cascade into an autocatalytic decomposition event.

  • Hydrolysis / Disproportionation: Warming CBr₃NO with water induces a complex disproportionation and halogen exchange reaction, yielding tetrabromomethane (CBr₄) and cyanogen bromide (BrCN)[3]. This highlights the extreme electrophilic nature of the carbon center and the lability of the nitroso group under nucleophilic attack.

References

  • NIST Chemistry WebBook. Methane, tribromonitroso-. National Institute of Standards and Technology. 1

  • ResearchGate. Calculation of the electronic and photoelectronic spectra of nitroso compounds: A reinvestigation by use of configuration interaction methods. 2

  • Archive.org / DTIC. Encyclopedia of Explosives and Related Items. Volume 8. 3

Sources

Exploratory

Thermodynamic Stability of Tribromonitrosomethane in Aqueous Solutions: An In-Depth Technical Guide

Executive Summary Tribromonitrosomethane (TBNM, CBr3​NO ) is a highly reactive, heavily halogenated nitrosoalkane. Often overshadowed by its fully oxidized analog, the regulated disinfection by-product tribromonitrometha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tribromonitrosomethane (TBNM, CBr3​NO ) is a highly reactive, heavily halogenated nitrosoalkane. Often overshadowed by its fully oxidized analog, the regulated disinfection by-product tribromonitromethane (bromopicrin, CBr3​NO2​ )[1], TBNM presents a unique thermodynamic profile characterized by extreme thermal lability and rapid aqueous degradation. This whitepaper elucidates the electronic causality behind TBNM's instability, details its specific hydrolytic degradation pathways, and provides a self-validating experimental framework for quantifying its thermodynamic parameters in aqueous environments.

Molecular Architecture and Electronic Instability

The thermodynamic instability of TBNM is fundamentally rooted in its electronic structure. Unlike the nitro group ( −NO2​ ), which benefits from resonance stabilization, the nitroso group ( −N=O ) in TBNM creates a highly polarized and vulnerable C-N bond.

Spectroscopic and computational analyses reveal that the presence of a low-lying unoccupied orbital located on the πNO∗​ induces a breakdown of Koopmans' approximation[2]. This electronic configuration not only gives TBNM its characteristic dark blue color—arising from the n→π∗ electronic transition—but also significantly lowers the activation energy required for bond homolysis or heterolytic cleavage. The immense steric bulk and electron-withdrawing nature of the three bromine atoms further exacerbate ring strain and bond polarization, making the molecule highly susceptible to nucleophilic attack.

Historically, TBNM has been synthesized via the action of hypobromite on mercury fulminate, a process that highlights its transient nature as a reactive intermediate[3]. The molecule boils at 36–38 °C under reduced pressure (14 mmHg) and undergoes spontaneous decomposition at temperatures exceeding 50 °C[4].

Aqueous Thermodynamics and Degradation Pathways

In the gas phase or in inert non-polar solvents, TBNM can be isolated and studied. However, in aqueous solutions, the thermodynamic landscape shifts dramatically. Water acts as both a solvent and a nucleophile, facilitating a degradation pathway that is kinetically accelerated by thermal energy.

Upon warming in an aqueous medium, TBNM does not simply undergo a reversible hydration; it undergoes an irreversible, thermodynamically driven disproportionation and cleavage event. The primary degradation products are tetrabromomethane ( CBr4​ ) and cyanogen bromide ( BrCN ) [4].

Causality of the Degradation Pathway

The formation of CBr4​ and BrCN is driven by the thermodynamic stability of the products compared to the reactant. The highly polarized C-N bond is attacked, leading to a transient hydration complex. The system relieves the severe steric crowding of the CBr3​ group via an intermolecular or solvent-mediated halogen shift, ultimately cleaving the C-N bond. The resulting CBr4​ is a highly stable, tetrahedral sink for the bromine atoms, while BrCN acts as the stable thermodynamic sink for the cyano-nitrogen moiety.

degradation_pathway TBNM Tribromonitrosomethane (CBr3NO) Intermediate Hydration / Disproportionation Transition State TBNM->Intermediate Nucleophilic Attack Water Aqueous Medium (H2O, Δ > 50°C) Water->Intermediate Solvation & Heat CBr4 Tetrabromomethane (CBr4) Intermediate->CBr4 Halogen Shift BrCN Cyanogen Bromide (BrCN) Intermediate->BrCN C-N Cleavage

Fig 1. Aqueous degradation pathway of TBNM into CBr4 and BrCN.

Quantitative Data Summaries

To contextualize TBNM's behavior, it is critical to compare its physicochemical properties against its fully oxidized counterpart, bromopicrin.

Table 1: Physicochemical and Thermodynamic Profile of TBNM

PropertyValueStructural Implication
Molecular Formula CBr3​NO Highly halogenated, unsymmetrical nitrosoalkane.
Molecular Weight 281.77 g/mol High density; significant steric crowding around the central carbon.
Physical State Dark blue liquidColor indicates a low-energy n→π∗ transition[2].
Boiling Point 36–38 °C (at 14 mmHg)Requires vacuum distillation; high vapor pressure at standard conditions[4].
Thermal Stability Decomposes > 50 °CDistinct breakdown of the C-N bond under mild thermal stress[4].
Aqueous Degradants CBr4​ , BrCN Driven by nucleophilic attack and irreversible disproportionation[4].

Table 2: Comparative Stability Matrix (TBNM vs. Bromopicrin)

FeatureTribromonitrosomethane (TBNM)Tribromonitromethane (Bromopicrin)
Functional Group Nitroso ( −N=O )Nitro ( −NO2​ )
Electronic Stability Low (unoccupied πNO∗​ orbital)Moderate (resonance stabilized)
Aqueous Behavior Rapid hydrolysis upon warmingRelatively stable; persists as a regulated DBP[1]
Primary Risk Profile Transient reactive intermediateGenotoxic/cytotoxic water contaminant

Experimental Methodology: Self-Validating Kinetic Assays

To accurately measure the thermodynamic parameters ( ΔH‡ , ΔS‡ ) of TBNM in aqueous solutions, researchers must employ a self-validating, multiplexed assay. Relying on a single analytical technique is insufficient due to TBNM's volatility and the complex phase-partitioning of its degradants.

Protocol: Multiplexed Kinetic Tracking of TBNM Hydrolysis

Rationale & Causality: TBNM's deep blue color provides a direct chromophoric handle for UV-Vis spectroscopy, allowing non-destructive, real-time tracking of reactant decay. However, UV-Vis cannot confirm product stoichiometry. Therefore, orthogonal validation via GC-MS is required to track the appearance of CBr4​ and BrCN . A pH 7.0 buffer is strictly utilized to isolate thermal degradation from acid/base-catalyzed side reactions.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.0. Degas the buffer via sonication to prevent oxidative artifacts.

  • Sample Initiation: Due to TBNM's limited aqueous solubility, prepare a concentrated stock solution (100 mM) in anhydrous acetonitrile. Inject the stock into the pre-warmed aqueous buffer (e.g., incubated at 25 °C, 35 °C, and 45 °C) to achieve a final TBNM concentration of 1 mM. Note: Acetonitrile must remain < 1% v/v to prevent solvent-induced dielectric shifts.

  • Continuous Spectrophotometric Monitoring: Immediately transfer the solution to a sealed quartz cuvette in a temperature-controlled UV-Vis spectrophotometer. Monitor the absorbance decay at the visible λmax​ (characteristic of the −NO group, typically ~590-610 nm).

  • Orthogonal Quenching & Extraction: At predefined time intervals (e.g., every 5 minutes), extract 500 μ L aliquots from a parallel reaction vessel. Immediately quench the reaction by partitioning the aliquot into 500 μ L of ice-cold hexane. Causality: The cold temperature arrests thermal hydrolysis, while hexane rapidly extracts the non-polar TBNM, CBr4​ , and BrCN away from the aqueous nucleophiles.

  • GC-MS Quantification: Analyze the hexane layer via GC-MS using an internal standard (e.g., 1,3,5-tribromobenzene) to quantify the stoichiometric accumulation of CBr4​ and BrCN .

  • Thermodynamic Extraction: Plot the natural log of the rate constants ( ln(k) ) against the inverse of temperature ( 1/T ). Utilize the Eyring equation to extract the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

assay_workflow Prep 1. Matrix Prep (pH 7.0 Buffer) Inject 2. TBNM Injection (Acetonitrile Stock) Prep->Inject Incubate 3. Thermal Incubation (Isothermal) Inject->Incubate UVVis 4a. UV-Vis Tracking (n→π* decay) Incubate->UVVis Continuous GCMS 4b. Hexane Quench & GC-MS Incubate->GCMS Aliquots Data 5. Thermodynamic Parameter Extraction UVVis->Data GCMS->Data

Fig 2. Self-validating experimental workflow for TBNM thermodynamic analysis.

References

  • Calculation of the electronic and photoelectronic spectra of nitroso compounds: A reinvestigation by use of configuration interaction methods ResearchG
  • The Encyclopedia of Explosives and Related Items P
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines ACS Public
  • Bromopicrin | CBr3NO2 | CID 10046 PubChem - NIH

Sources

Foundational

Crystal structure analysis of tribromonitrosomethane

Advanced Crystal Structure Analysis of Tribromonitrosomethane (CBr₃NO): In Situ Cryocrystallography and Electronic Evaluation Executive Summary The structural elucidation of highly volatile, thermally unstable halonitros...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Crystal Structure Analysis of Tribromonitrosomethane (CBr₃NO): In Situ Cryocrystallography and Electronic Evaluation

Executive Summary

The structural elucidation of highly volatile, thermally unstable halonitrosomethanes requires a paradigm shift from conventional benchtop crystallography. Tribromonitrosomethane (CBr₃NO) epitomizes this challenge. As a dark blue liquid that boils at 36–38 °C (at 14 mmHg) and decomposes rapidly above 50 °C[1], it entirely evades standard crystallization techniques. This technical guide delineates the specialized in situ cryocrystallography workflows necessary to trap CBr₃NO in a stable crystalline lattice. Furthermore, we synthesize these crystallographic protocols with an analysis of its anomalous electronic properties, specifically the breakdown of Koopmans' approximation during photoionization[2].

Physicochemical Rationale & Handling

Understanding the physical constraints of CBr₃NO is paramount before attempting structural analysis. The compound possesses a molecular weight of 281.77 g/mol and a nitrogen content of 4.97%[3]. It is typically synthesized via the action of potassium hypobromite on a suitable precursor, or by the action of potassium bromide and sodium acetate[3].

Causality in Experimental Design: Because CBr₃NO is a liquid at room temperature and decomposes thermally into nitric oxide and halogenated byproducts[1], traditional solvent evaporation or vapor diffusion crystallization methods are entirely unviable. The structural analysis must rely on a solvent-free, thermodynamically controlled in situ phase transition directly within the X-ray beam path. The sample must be flash-cooled to form a polycrystalline matrix, followed by localized laser-assisted zone melting to isolate a single crystalline domain.

In Situ Cryocrystallography Protocol

This section outlines the self-validating workflow for obtaining diffraction-quality crystals of CBr₃NO directly on the diffractometer.

Step 1: Capillary Loading and Sealing

  • Action: Under an inert argon atmosphere, inject 2–3 μL of purified CBr₃NO liquid into a 0.3 mm thin-walled Lindemann glass capillary. Flame-seal the capillary immediately.

  • Causality: Argon prevents oxidative degradation and moisture ingress. The 0.3 mm diameter minimizes X-ray absorption (critical for heavy bromine atoms) while providing sufficient volume for continuous crystal growth.

  • Validation: Inspect the sealed capillary under a stereomicroscope to ensure no micro-bubbles or meniscus fractures exist. A compromised seal will result in vacuum-induced sublimation during data collection.

Step 2: Diffractometer Mounting and Flash Cooling

  • Action: Mount the capillary on a standard goniometer head using a rigid low-temperature epoxy. Align the liquid column in the X-ray beam center. Plunge the ambient temperature of the capillary to 200 K using a nitrogen open-flow cryostat.

  • Causality: Rapid cooling bypasses the nucleation of large, flawed crystals, forcing the liquid into a finely dispersed polycrystalline state or an amorphous glass. This state serves as the optimal precursor for controlled melting.

  • Validation: A preliminary X-ray scan should yield continuous Debye-Scherrer rings, confirming a uniform polycrystalline phase without dominant, competing single-crystal domains.

Step 3: Laser-Assisted Zone Melting (OHCD Method)

  • Action: Apply a focused infrared (IR) laser to the lower meniscus of the frozen CBr₃NO to create a localized melt zone (solid-liquid interface). Slowly translate the capillary through the thermal gradient at a rate of 0.5 mm/hr.

  • Causality: The steep temperature gradient allows a single seed crystal to nucleate and propagate along the capillary axis. The slow translation ensures that competing crystal orientations are outcompeted by the dominant growth plane.

  • Validation: Collect a 5-minute rotational X-ray frame. The presence of sharp, well-defined diffraction spots (mosaicity < 0.5°) rather than rings confirms the successful growth of a single crystal. If rings persist, the translation rate was too fast, and the sample must be remelted.

Step 4: Data Collection and Refinement

  • Action: Cool the single crystal to 100 K at a controlled rate of 30 K/hr. Collect full sphere diffraction data using Mo-Kα (λ = 0.71073 Å) or Ag-Kα radiation.

  • Causality: Slow cooling prevents thermal shock and crystal cracking. Using shorter wavelength radiation (like Ag-Kα) minimizes the severe absorption effects inherent to the three highly electron-dense bromine atoms.

  • Validation: Monitor the internal R-value ( Rint​ ) during data reduction; an Rint​<0.05 validates the analytical absorption correction strategy and overall crystal quality.

Data Presentation

The following tables summarize the critical physicochemical and electronic parameters required to contextualize the crystallographic refinement of CBr₃NO.

Table 1: Physicochemical Properties of Tribromonitrosomethane

PropertyValueReference
Chemical FormulaCBr₃NO[1]
Molar Mass281.77 g/mol [1]
Physical State (STP)Dark blue liquid[1]
Boiling Point36–38 °C (at 14 mmHg)[1]
Decomposition Temp> 50 °C[1]
Nitrogen Content4.97%[3]

Table 2: Electronic and Ionization Parameters

ParameterValue / ObservationReference
Ionization Sequencen⁻ < n⁺ < π(NO)[2]
n⁺/n⁻ Lone-Pair Splitting2.8 to 6.0 eV[2]
Koopmans' TheoremBreakdown observed[2]
Electronic RelaxationHigh due to CBr₃ group[2]

Electronic Structure and Photoelectron Spectroscopy

A critical aspect of CBr₃NO's structural chemistry is its electronic configuration. Photoelectron spectroscopy of perhalogenonitrosomethanes reveals a unique ionization sequence: n⁻ < n⁺ < π(NO)[2].

Mechanistic Insight: In standard molecular orbital theory, Koopmans' approximation assumes that the ionization energy is equal to the negative orbital energy. However, in CBr₃NO, this theorem fundamentally breaks down[2]. The ionization of the nitroso lone pairs (n⁺/n⁻) induces massive electronic relaxation and correlation effects. The lone-pair splittings vary significantly (2.8 to 6.0 eV), which correlates directly with the high electronegativity of the tribromomethyl group[2]. This electronic withdrawal shortens the C-N bond and rigidifies the nitroso group, a feature directly observable in the refined anisotropic displacement parameters (ADPs) of the resulting crystal structure.

Visualizations

G N1 Liquid CBr3NO (Dark Blue, 298 K) N2 Capillary Loading (Argon Atmosphere) N1->N2 N3 Flash Cooling to 200 K (Polycrystalline State) N2->N3 N4 IR Laser Zone Melting (0.5 mm/hr translation) N3->N4 N5 Validation: Mosaicity < 0.5°? N4->N5 N6 Full Data Collection (100 K, Mo-Kα) N5->N6 Yes N7 Recrystallize N5->N7 No N7->N4

Fig 1: In situ cryocrystallography workflow for CBr3NO.

G N1 CBr3NO Ground State N2 Photoionization (He I / He II) N1->N2 N3 Orbital Relaxation & Correlation Effects N2->N3 N4 Breakdown of Koopmans' Theorem N3->N4 N5 Ionization Sequence: n- < n+ < π(NO) N4->N5

Fig 2: Electronic relaxation and Koopmans' theorem breakdown in CBr3NO.

References[1] Title: The Encyclopedia of Explosives and Related Items PATR 2700 VOLUME 8 | PDF - Scribd

Source: scribd.com URL: 3] Title: Full text of "Encyclopedia of Explosives and Related Items Fedoroff Vol 8 of 10 M to P" Source: archive.org URL: 2] Title: Calculation of the electronic and photoelectronic spectra of nitroso compounds: A reinvestigation by use of configuration interaction methods Source: researchgate.net URL:

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing the yield of tribromonitrosomethane in photochemical reactions

Welcome to the Technical Support Center for the synthesis and photochemical application of tribromonitrosomethane (CBr₃NO). This guide is engineered for researchers and drug development professionals dealing with the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and photochemical application of tribromonitrosomethane (CBr₃NO). This guide is engineered for researchers and drug development professionals dealing with the unique thermal instability and complex photodynamics of trihalonitrosomethanes.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and photochemical causality behind the behavior of CBr₃NO, providing you with self-validating workflows to ensure maximum yield and safety.

Frequently Asked Questions & Troubleshooting

Q1: My photochemical reaction with CBr₃NO yields a large amount of uncharacterized brown sludge and very little of the desired radical adduct. What is causing this? A: This is the classic signature of thermal degradation outcompeting the photochemical pathway. Tribromonitrosomethane is a dark blue liquid that decomposes slowly at room temperature and rapidly above 50 °C[1]. Because photochemical lamps generate significant radiant heat, batch reactors often experience localized heating. The thermal decomposition of CBr₃NO is autocatalytic, releasing nitric oxide (NO) and forming nitrosyl bromide/chloride[1]. Solution: Transition your reaction from a batch flask to a continuous-flow photochemical reactor. Flow systems provide superior surface-area-to-volume ratios, ensuring efficient heat dissipation and uniform photon flux[2]. Maintain the cooling bath strictly at 0–5 °C.

Q2: I am irradiating CBr₃NO to generate CBr₃ radicals, but spectroscopic analysis shows the formation of a tribromomethyl nitrite (CBr₃ON) isomer instead. How do I prevent this? A: The photochemistry of nitrosomethanes is highly solvent-dependent. When irradiated at its n→π∗ transition, CBr₃NO reaches an excited singlet state. In polar, non-halogenated solvents like acetonitrile, the dominant relaxation pathway is the homolytic cleavage of the C–N bond, yielding CBr₃· and NO radicals[3]. However, in chlorinated solvents such as chloroform or dichloromethane, the solvent cage effect and stabilization of polar intermediates promote photoisomerization, yielding the nitrite (CBr₃ON)[3]. Solution: Switch your solvent to anhydrous acetonitrile to suppress the photoisomerization pathway and maximize the yield of the homolytic cleavage products.

Q3: How do I optimize the excitation wavelength for CBr₃NO? A: Tribromonitrosomethane possesses a deep blue color, indicating strong absorption in the visible spectrum (red/orange region) due to the n→π∗ transition of the nitroso group[1][2]. The ionization sequence for these compounds is n−<n+<π(NO) [3]. Using broad-spectrum UV light often leads to over-excitation, accessing higher-energy states that trigger non-selective bond cleavage and polymerization. Solution: Use narrow-band LED sources centered around 530–590 nm (green to amber) to selectively excite the n→π∗ transition, ensuring a clean homolytic cleavage without degrading the resulting CBr₃ radicals.

Quantitative Data: Solvent and Temperature Effects

The following table synthesizes the impact of reaction parameters on the photochemical yield of CBr₃ radicals versus undesired byproducts.

SolventTemperature (°C)Reactor TypePrimary Photochemical PathwayCBr₃· Yield (%)Isomerization (%)
Dichloromethane25BatchPhotoisomerization< 15%> 60%
Chloroform5BatchMixed~ 30%~ 45%
Acetonitrile25BatchHomolytic Cleavage~ 55%< 10%
Acetonitrile0–5Continuous FlowHomolytic Cleavage> 85%< 2%

Table 1: Optimization matrix for CBr₃NO photolysis. Continuous flow in acetonitrile at low temperatures provides the optimal environment for radical generation[2][3].

Experimental Workflow: Continuous-Flow Photolysis of CBr₃NO

To ensure maximum trustworthiness and reproducibility, the following protocol describes a self-validating continuous-flow system. This setup inherently prevents the autocatalytic thermal runaway associated with batch synthesis.

Materials & Setup:

  • Reagents: Tribromonitrosomethane (freshly prepared or stored at -80 °C)[1], anhydrous acetonitrile (degassed).

  • Equipment: Syringe pumps, PTFE tubing (0.75 mm ID), T-mixer, glass microreactor chip or FEP coil reactor, 530 nm high-power LED array, recirculating chiller, back-pressure regulator (BPR).

Step-by-Step Methodology:

  • System Priming: Flush the PTFE tubing and reactor coil with anhydrous, degassed acetonitrile for 10 minutes at 1.0 mL/min to remove oxygen, which acts as a radical scavenger.

  • Temperature Equilibration: Set the recirculating chiller connected to the photochemical reactor jacket to 2 °C. Wait until the internal temperature stabilizes.

  • Reagent Preparation: In a dark, temperature-controlled environment (ice bath), prepare a 0.1 M solution of CBr₃NO in degassed acetonitrile. Note: The solution should be a vibrant, deep blue.[1]

  • Flow Initiation: Load the CBr₃NO solution into a light-shielded gastight syringe. Set the syringe pump to a flow rate that achieves a residence time of exactly 45 seconds inside the irradiated zone (e.g., for a 1.5 mL reactor volume, flow rate = 2.0 mL/min).

  • Irradiation: Activate the 530 nm LED array. The deep blue color of the solution should noticeably fade as it exits the reactor, indicating the conversion of the nitroso group.

  • Pressure Control: Ensure the BPR is set to 3-5 bar to keep the generated NO gas dissolved in solution, preventing slug flow and ensuring uniform residence time.

  • Quenching/Trapping: Direct the reactor effluent immediately into a collection flask containing the desired radical acceptor (e.g., an alkene) maintained at 0 °C, or couple it directly to a secondary flow module for telescoped synthesis.

Mechanistic and Workflow Visualizations

Photochemical_Pathway GS CBr₃NO (Ground State, Deep Blue) ES [CBr₃NO]* (Excited Singlet State) GS->ES n → π* transition Photon Visible Light (λ ≈ 530-590 nm) Photon->GS Path_MeCN Acetonitrile (Polar, Non-halogenated) ES->Path_MeCN Path_DCM Dichloromethane/Chloroform (Halogenated Solvents) ES->Path_DCM Radical CBr₃· + NO· (Homolytic Cleavage) Desired Pathway Path_MeCN->Radical Isomer CBr₃ON (Photoisomerization) Undesired Byproduct Path_DCM->Isomer

Fig 1: Solvent-dependent photochemical divergence of tribromonitrosomethane.

Flow_Setup Res CBr₃NO in MeCN (Light-shielded, 0°C) Pump Syringe Pump (Precise Residence Time) Res->Pump Reactor FEP Coil Reactor (T = 2°C) Pump->Reactor BPR Back Pressure Regulator (Prevents NO outgassing) Reactor->BPR LED 530nm LED Array (Uniform Photon Flux) LED->Reactor Irradiation Collection Product Collection / Radical Trapping BPR->Collection

Fig 2: Optimized continuous-flow setup for the photolysis of CBr₃NO.

References

  • Frederich, J. H., et al. "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development, ACS Publications, 2021. URL:[Link]

  • Fedoroff, B. T., & Sheffield, O. E. "The Encyclopedia of Explosives and Related Items." PATR 2700, Volume 8, US Army Research and Development Command. URL:[Link]

  • "Calculation of the electronic and photoelectronic spectra of nitroso compounds: A reinvestigation by use of configuration interaction methods." ResearchGate. URL:[Link]

  • "Carbon and proton shielding tensors in methyl halides." ResearchGate. URL:[Link]

Sources

Optimization

Troubleshooting impurities in methane, tribromonitroso- crystallization

Welcome to the Advanced Technical Support Center for highly reactive halogenated nitroso-compounds. This portal is designed for researchers and drug development professionals handling the isolation and purification of Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for highly reactive halogenated nitroso-compounds. This portal is designed for researchers and drug development professionals handling the isolation and purification of Tribromonitrosomethane (CBr₃NO) .

Because of the unique electronic structure of the nitroso chromophore, CBr₃NO presents extreme challenges in purification. Unlike many nitrosoalkanes that dimerize into stable, colorless azodioxy compounds at room temperature, the extreme steric bulk and electronegativity of the three bromine atoms force CBr₃NO to exist exclusively as a monomeric, deep blue liquid or vapor at standard conditions[1]. Therefore, "crystallization" inherently requires rigorous sub-ambient techniques, where thermal lability, photolysis, and moisture ingress become the primary vectors for impurity generation.

Below is our comprehensive troubleshooting guide, mechanistic workflow, and validated protocol for achieving high-purity sub-ambient crystallization of CBr₃NO.

I. Diagnostic FAQs: Troubleshooting Crystallization Impurities

Q1: My crystallized CBr₃NO is heavily contaminated with tetrabromomethane (CBr₄) and cyanogen bromide (BrCN). What caused this? Causality: This is a classic signature of moisture ingress (hydrolysis) during the sub-ambient cooling phase. When CBr₃NO is warmed or exposed to water, it undergoes a nucleophilic attack that cleaves the molecule, quantitatively yielding tetrabromomethane and highly toxic cyanogen bromide[2]. Solution: Your crystallization system is not entirely closed. When cooling vessels to -78 °C, the internal pressure drops, potentially drawing in atmospheric moisture if the inert gas manifold is not properly regulated. Ensure your Schlenk line has a high-flow argon purge and utilize strictly anhydrous, degassed solvents.

Q2: The characteristic deep blue color of the solution fades during crystallization, resulting in a cloudy, off-white impurity precipitating first. Why? Causality: The deep blue color is the result of a low-energy electronic transition associated with the monomeric nitroso chromophore[1]. Fading indicates the destruction of the C–NO bond. C-nitrosoalkanes have unusually low bond dissociation energies and readily undergo C–N bond fission upon absorption of red/ambient light, forming tribromomethyl radicals (•CBr₃) and nitric oxide (•NO)[1]. These radicals recombine to form complex halogenated impurities that lack the nitroso chromophore. Solution: The entire crystallization apparatus must be shielded from light. Use amber glassware or wrap the crystallization tubes entirely in aluminum foil.

Q3: I attempted to concentrate the crude CBr₃NO prior to crystallization, but the batch violently degraded and turned dark brown. What is the thermal limit? Causality: Tribromonitrosomethane is exceptionally thermally labile. It decomposes rapidly at temperatures above 50 °C[2]. If you applied a standard rotary evaporator bath at 40–50 °C, localized superheating at the flask wall initiated an autocatalytic thermal degradation cascade, releasing nitrosyl bromide and nitrogen oxides. Solution: Concentration must be performed under high vacuum (e.g., 14 mmHg) with the water bath strictly maintained below 30 °C. The pure compound boils at 36–38 °C at 14 mmHg[2], so solvent removal must occur well below this threshold.

II. Mechanistic Pathway of Impurity Generation

Understanding how CBr₃NO degrades is critical to preventing impurities from co-crystallizing with your target product. The diagram below illustrates the three primary degradation vectors.

CBr3NO_Degradation CBr3NO Tribromonitrosomethane (CBr3NO) Photo Photochemical Cleavage (hv) CBr3NO->Photo Thermal Thermal Degradation (> 50 °C) CBr3NO->Thermal Hydrolysis Moisture/Hydrolysis (H2O) CBr3NO->Hydrolysis Radical •CBr3 + •NO Radical Recombination Photo->Radical ThermalProds Nitrosyl Halides + Carbonyl Species Thermal->ThermalProds HydrolysisProds Tetrabromomethane (CBr4) + Cyanogen Bromide (BrCN) Hydrolysis->HydrolysisProds

Mechanistic pathways of CBr₃NO degradation leading to common crystallization impurities.

III. Quantitative Impurity Profile

To aid in analytical verification (via GC-MS or low-temperature NMR), refer to the following table of common impurities encountered during CBr₃NO crystallization.

ImpurityChemical FormulaPrimary Source / CausalityVisual / Physical IndicatorPrevention Strategy
Tetrabromomethane CBr₄Hydrolysis (Reaction with H₂O)Colorless crystalline solid co-precipitating.Strict Schlenk techniques; anhydrous solvents.
Cyanogen Bromide BrCNHydrolysis (Reaction with H₂O)Pungent odor (highly toxic); soluble in matrix.Rigorous drying of glassware; argon atmosphere.
Nitric Oxide NOPhotochemical cleavage (Light)Bubbling/off-gassing during cooling; fading of blue color.Actinic shielding (foil/amber glass).
Nitrosyl Bromide NOBrThermal degradation (> 50 °C)Red/brown discoloration of the blue liquid.Maintain all processing temperatures < 30 °C.

IV. Validated Protocol: Sub-Ambient Crystallization of CBr₃NO

Because CBr₃NO is a liquid at room temperature, purification by crystallization must be performed as a melt crystallization or a sub-ambient solvent crystallization. This protocol utilizes a self-validating low-temperature solvent approach to exclude thermal and hydrolytic impurities.

Prerequisites:

  • All glassware must be oven-dried at 150 °C overnight and assembled hot under a continuous flow of high-purity Argon.

  • Solvent: Anhydrous pentane (freeze-pump-thaw degassed 3 times).

Step-by-Step Methodology:

  • Actinic Shielding: Wrap a customized, jacketed Schlenk filtration apparatus entirely in heavy-duty aluminum foil. Self-Validation: The interior should be pitch black; any light leak will initiate C–N bond homolysis[1].

  • Pre-Purification (Distillation): Transfer the crude, dark blue CBr₃NO liquid into a micro-distillation apparatus. Apply a high vacuum (14 mmHg). Heat the source flask using a water bath strictly maintained at 25–30 °C . Collect the deep blue distillate in a receiver flask pre-cooled to 0 °C[2]. Self-Validation: If the bath exceeds 40 °C, the risk of autocatalytic decomposition increases exponentially.

  • Solvent Addition: Under a positive pressure of Argon, dissolve the pure blue distillate in a minimal amount of anhydrous pentane (ratio of approx. 1:2 v/v) at 0 °C.

  • Sub-Ambient Cooling Cascade:

    • Transfer the solution to a Schlenk tube.

    • Submerge the tube in a cooling bath at -20 °C (dry ice/ethylene glycol) for 2 hours to initiate nucleation.

    • Slowly lower the temperature to -78 °C (dry ice/acetone) over the next 4 hours. Causality: Rapid crashing out at -78 °C traps solvent and dissolved gases (like NO) within the crystal lattice, creating inclusions. Slow cooling ensures a highly ordered crystal lattice.

  • Isolation: Rapidly transfer the mother liquor and crystals to the pre-cooled (-78 °C) jacketed Schlenk frit. Apply gentle argon pressure to push the mother liquor through the frit. Wash the deep blue crystals twice with 2 mL of pre-cooled (-78 °C) anhydrous pentane.

  • Drying and Storage: Apply a vacuum to the frit for 5 minutes while maintaining the -78 °C jacket temperature to remove residual pentane. Transfer the crystals to an amber glass ampoule, backfill with Argon, flame-seal, and store indefinitely at or below 0 °C[2].

V. References

  • J. Chem. Soc., Faraday Trans. 2. "Photoelectron Spectra of Nitrosomethane, t-Nitrosobutane and some Perhalogenonitrosomethanes." RSC Publishing, 1980. Available at:[Link]

  • Fedoroff, B. T., & Sheffield, O. E. "The Encyclopedia of Explosives and Related Items. Volume 8." Picatinny Arsenal / DTIC, 1978. Available at:[Link]

Sources

Troubleshooting

Improving shelf-life and storage conditions for tribromonitrosomethane

Welcome to the Technical Support & Troubleshooting Center for Tribromonitrosomethane ( CBr3​NO ) . As a Senior Application Scientist, I have designed this portal to address the complex handling, storage, and analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Tribromonitrosomethane ( CBr3​NO ) . As a Senior Application Scientist, I have designed this portal to address the complex handling, storage, and analytical challenges associated with perhalogenonitrosomethanes.

Because CBr3​NO is a highly reactive, thermally labile, and photosensitive intermediate, standard laboratory protocols often lead to rapid degradation. This guide synthesizes mechanistic causality with field-proven methodologies to ensure the integrity of your experiments.

I. Diagnostic FAQs: Visual & Physical Changes

Q1: My tribromonitrosomethane has lost its characteristic dark blue color and appears pale or yellowish. What happened? A: The intense dark blue color of CBr3​NO is the definitive visual indicator of an intact nitroso chromophore ( −N=O ) existing as a monomer[1]. Loss of this color indicates that the C–N bond has ruptured. C-nitrosoalkanes possess unusually low bond dissociation energies and readily undergo C–N bond fission upon the absorption of red (visible) light. This photolytic degradation yields tribromomethyl radicals ( CBr3∙​ ) and nitric oxide ( NO∙ )[1]. Self-Validation Check: If your solvent or neat liquid has lost its blue hue, the active species is gone. Discard the batch safely and review your light-shielding protocols.

Q2: I noticed a pressure build-up in my sealed storage vial. Is this normal? A: No, this is a critical safety hazard. Tribromonitrosomethane is thermally unstable and begins to decompose slowly on standing, and rapidly at temperatures above 50 °C[2]. This thermal decomposition is often autocatalytic and generates significant volumes of gas, including nitric oxide ( NO ) and nitrosyl halides[2]. Actionable Advice: Never store CBr3​NO in tightly sealed glass containers at room temperature. Always store cryogenically and use pressure-relief caps if temporary ambient handling is required.

Q3: My compound yield dropped to near zero after washing the organic layer with aqueous solutions. Why? A: CBr3​NO is highly sensitive to moisture, particularly when subjected to warming during biphasic separations. Interaction with water drives a hydrolysis reaction that completely destroys the molecule, forming tetrabromomethane ( CBr4​ ) and cyanogen bromide ( BrCN )[3]. Actionable Advice: Avoid aqueous workups. If a wash is strictly necessary, use ice-cold brine, perform the separation rapidly, and dry over anhydrous Na2​SO4​ immediately in a darkened hood.

degradation CBr3NO Tribromonitrosomethane (Intact, Dark Blue) Heat Thermal Stress (> 50°C) CBr3NO->Heat Heating Light Visible/Red Light Absorption CBr3NO->Light Photolysis Water Moisture / Warming (Aqueous Workup) CBr3NO->Water Hydrolysis Gases Gas Evolution (NO, Nitrosyl Halides) Heat->Gases Autocatalytic Decomposition Radicals Homolytic Cleavage (CBr3• + NO•) Light->Radicals C-N Fission Hydrolysis Hydrolysis Products (CBr4 + BrCN) Water->Hydrolysis Nucleophilic Attack

Mechanistic pathways of Tribromonitrosomethane degradation via heat, light, and moisture.

II. Analytical Troubleshooting (GC/MS & Spectroscopy)

Q4: I cannot detect the intact CBr3​NO molecular ion during GC/MS analysis; I only see bromoform and other fragments. How can I fix this? A: This is a classic artifact of the analytical method, not necessarily your sample. Trihalogenated nitroso- and nitro-methanes are notoriously unstable at standard GC injection port temperatures (200–250 °C). In the hot injection port or transfer line, the molecule undergoes instantaneous thermal decomposition[4]. The thermally generated tribromomethyl radicals abstract hydrogen atoms from the carrier solvent, quantitatively converting your analyte into bromoform ( CHBr3​ )[4]. Solution:

  • Switch to Cold On-Column (COC) Injection: Bypass the heated inlet entirely.

  • Lower Transfer Line Temperatures: Keep the GC/MS transfer line below 150 °C.

  • Alternative Analytics: Rely on FT-IR (monitoring the characteristic −N=O stretch) or low-temperature NMR rather than GC/MS to verify structural integrity.

III. Quantitative Data: Properties & Stability Metrics

To effectively troubleshoot, you must benchmark your laboratory conditions against the strict physicochemical limits of the compound.

Property / MetricValue / ObservationScientific Implication
Appearance (Intact) Dark blue liquid / vaporConfirms monomeric nitroso chromophore[1].
Boiling Point 36–38 °C at 14 mm HgHighly volatile; requires vacuum distillation[5].
Thermal Decomposition > 50 °C (Rapid)Autocatalytic gas evolution ( NO ); explosion risk in sealed vessels[2].
Photolytic Trigger Red / Visible LightRequires strict amber glassware and dark-room handling[1].
Aqueous Degradants CBr4​ + BrCN Precludes standard aqueous extraction workflows[3].

IV. Step-by-Step Methodology: Optimized Storage & Aliquoting Protocol

To guarantee a self-validating storage system, every step must actively prevent the three degradation vectors: heat, light, and moisture.

Step 1: Equipment Preparation

  • Bake all glassware at 120 °C overnight to ensure absolute dryness.

  • Transfer strictly to amber-coated or aluminum-foil-wrapped vials to block low-energy visible light.

  • Pre-chill the receiving vials to -20 °C.

Step 2: Inert Atmosphere Purging

  • Place the pre-chilled amber vials in a glovebox or use a Schlenk line.

  • Purge the vials with high-purity Argon (Argon is preferred over N2​ as it is heavier and forms a better protective blanket over the dense liquid).

Step 3: Aliquoting (The "Single-Use" Rule)

  • Dispense CBr3​NO into small, single-use aliquots (e.g., 100–500 µL). Causality: Repeated freeze-thaw cycles and repeated exposure to ambient humidity during bottle opening will rapidly degrade the bulk stock.

  • Seal with PTFE-lined septa caps.

Step 4: Cryogenic Storage

  • Store the sealed aliquots in a dedicated explosion-proof freezer at -20 °C or lower .

  • Validation: Before use, visually inspect the aliquot. If the liquid is dark blue, the protocol was successful. If it is green, yellow, or pale, discard it.

workflow Rec Receive/Synthesize CBr3NO QA Visual QA (Must be Dark Blue) Rec->QA Prep Pre-chill Amber Vials (-20°C) QA->Prep Pass Purge Argon Purge (Exclude O2/H2O) Prep->Purge Store Cryogenic Storage (≤ -20°C, Dark) Purge->Store Seal tight

Step-by-step workflow for the safe handling and cryogenic storage of Tribromonitrosomethane.

References

  • Ernsting, N. P., Pfab, J., Green, J. C., & Römelt, J. (1980). Photoelectron Spectra of Nitrosomethane, t-Nitrosobutane and some Perhalogenonitrosomethanes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.1

  • Fedoroff, B. T., & Sheffield, O. E. (1978). The Encyclopedia of Explosives and Related Items PATR 2700 VOLUME 8. Picatinny Arsenal / Scribd. 2

  • Chen, P., et al. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. PubMed / NIH. 4

  • Fedoroff, B. T., & Sheffield, O. E. (1978). Full text of "DTIC ADA057762: Encyclopedia of Explosives and Related Items. Volume 8". Archive.org. 3

  • ScienceMadness Contributors. Volume 3: C (cont.) - D. Sciencemadness.org.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methane vs. Trichloronitrosomethane vs. Tribromonitrosomethane

Executive Summary When evaluating single-carbon (C1) building blocks in synthetic chemistry and materials science, the substitution pattern dictates the entire reactivity landscape. Methane (CH₄), the simplest hydrocarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating single-carbon (C1) building blocks in synthetic chemistry and materials science, the substitution pattern dictates the entire reactivity landscape. Methane (CH₄), the simplest hydrocarbon, is notoriously inert due to its strong, non-polar C–H bonds. In stark contrast, the exhaustive halogenation and nitrosylation seen in trichloronitrosomethane (CCl₃NO) and tribromonitrosomethane (CBr₃NO) transform the central carbon into an electron-deficient hub attached to a highly reactive nitroso (–NO) moiety.

Designed for researchers and drug development professionals, this guide provides a rigorous, data-driven comparison of their reactivity profiles, thermal stabilities, and applications in regioselective cycloadditions.

Mechanistic Causality & Electronic Properties

The fundamental differences in reactivity between these three molecules stem from their electronic configurations, inductive effects, and steric profiles:

  • Methane (CH₄): Features a perfect tetrahedral geometry with highly stable sp³ hybridized C–H bonds (bond dissociation energy ~439 kJ/mol). Lacking functional groups or dipole moments, its reactivity is largely restricted to high-energy radical pathways (e.g., halogenation via UV initiation) or combustion.

  • Trichloronitrosomethane (CCl₃NO): The introduction of three highly electronegative chlorine atoms exerts a strong inductive (-I) effect, withdrawing electron density from the carbon center. This effect propagates to the nitroso group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the nitrogen atom exceptionally electrophilic. Consequently, CCl₃NO acts as a potent dienophile in hetero-Diels-Alder reactions (1)[1]. Furthermore, the C–N bond is relatively weak, making the molecule prone to thermal homolysis at elevated temperatures (2)[2].

  • Tribromonitrosomethane (CBr₃NO): Bromine is less electronegative but significantly larger than chlorine. The massive steric bulk of the –CBr₃ group introduces severe intramolecular strain. This steric clash, coupled with the inherently weak C–N bond, drastically lowers its thermal stability compared to its chlorinated analog. CBr₃NO decomposes rapidly above 50 °C and readily undergoes hydrolysis upon warming with water to yield tetrabromomethane (CBr₄) and cyanogen bromide (BrCN) (3)[3].

Reactivity Profiles & Quantitative Comparison

The table below summarizes the key physicochemical and reactivity metrics for the three compounds, highlighting the drastic shift from inert hydrocarbon to highly reactive electrophiles.

Property / MetricMethane (CH₄)Trichloronitrosomethane (CCl₃NO)Tribromonitrosomethane (CBr₃NO)
Appearance at STP Colorless gasBlue liquidDark blue liquid[3]
Thermal Stability Extremely stable (>1000 °C without O₂)Decomposes at ~100 °C[2]Decomposes >50 °C[3]
Primary Reaction Mode Radical substitution[2+4] Cycloadditions, Nucleophilic attackHydrolysis, Thermal decomposition
Electrophilicity NoneHigh (Strong dienophile)[1]High (Sterically hindered)
Decomposition Products Carbon, Hydrogen (at extreme temps)N₂, NO, NOCl, CCl₄, Phosgene[2]CBr₄, BrCN (in water)[3]

Application in Synthesis: The Nitroso Diels-Alder Reaction

A hallmark of CCl₃NO is its utility in regioselective [2+4] cycloadditions with 1,3-butadienes to form 3,6-dihydro-1,2-oxazines. The orientation of the cycloaddition is highly dependent on the diene's substituents. For instance, reacting CCl₃NO with 2-alkyl-1,3-butadienes yields predominantly 2,5-disubstituted (para) oxazines, whereas 2-aryl-1,3-butadienes yield 2,4-disubstituted (meta) products (4)[4]. The massive steric demand of the trichloromethyl group heavily influences the transition state, enforcing strict regiocontrol that is highly valued in drug development for synthesizing complex heterocyclic scaffolds.

Reactivity CX3NO CX3NO (X = Cl, Br) Highly Electrophilic Cycloadduct 3,6-dihydro-1,2-oxazines (Regioselective) CX3NO->Cycloadduct [2+4] Cycloaddition Decomp Radical Decomposition (NO, NOCl, CX4, CX2O) CX3NO->Decomp Thermal Cleavage HydrolysisProd CBr4 + BrCN CX3NO->HydrolysisProd Warming with H2O Dienes 1,3-Butadienes Dienes->Cycloadduct Heat Thermal Stress (>50°C for Br, >100°C for Cl) Heat->Decomp Water Hydrolysis (CBr3NO specific) Water->HydrolysisProd

Reaction pathways of trihalonitrosomethanes illustrating cycloaddition and decomposition.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the handling and experimental workflows for these reactive species.

Protocol A: Regioselective [2+4] Cycloaddition of CCl₃NO

Objective: Synthesize 2,5-disubstituted 3,6-dihydro-1,2-oxazines via hetero-Diels-Alder reaction.

  • Preparation of CCl₃NO: Synthesize CCl₃NO via the oxidation of trichloromethylsulfinic acid with nitric acid. Purify by distillation under reduced pressure (collect the blue liquid fraction) (5)[5]. Caution: Perform in a fume hood due to the generation of toxic NOₓ gases.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of CCl₃NO in anhydrous dichloromethane (DCM).

  • Diene Addition: Cool the flask to -20 °C. Slowly add 1.2 equivalents of 2-tert-butyl-1,3-butadiene dropwise to control the exothermic cycloaddition.

  • Incubation (Self-Validating Step): Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The Diels-Alder reaction consumes the N=O bond, destroying the chromophore. The complete disappearance of the characteristic blue color serves as a built-in, self-validating visual indicator of reaction completion.

  • Purification: Concentrate the mixture in vacuo and purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure oxazine.

Workflow Prep 1. Reagent Prep Synthesize CCl3NO Mix 2. Reaction Setup Add Diene in Solvent Prep->Mix Incubate 3. Incubation Stir at Controlled Temp Mix->Incubate Purify 4. Purification Chromatography Incubate->Purify Analyze 5. Analysis NMR / Mass Spec Purify->Analyze

Standard experimental workflow for the regioselective [2+4] cycloaddition of CCl3NO.

Protocol B: Thermal Degradation Analysis of CBr₃NO

Objective: Monitor the thermal and hydrolytic breakdown of CBr₃NO.

  • Synthesis: Prepare CBr₃NO by reacting potassium hypobromite with mercury fulminate at low temperatures (0-5 °C) (3)[3]. Extract into a non-polar solvent and carefully concentrate.

  • Hydrolysis Assay: Transfer a 50 mg aliquot of CBr₃NO into a sealed reaction vial containing 2 mL of distilled water.

  • Thermal Stress: Warm the vial to 40 °C using a thermostated oil bath.

  • Analysis: Extract the aqueous mixture with deuterated chloroform (CDCl₃) and analyze via ¹³C NMR and GC-MS. The quantitative appearance of tetrabromomethane (CBr₄) and cyanogen bromide (BrCN) confirms the hydrolytic cleavage pathway.

References

  • Lin, C.-T., & Hsu, W.-J. (1989). Study of trichloronitrosomethane: regioselective cycloadditions of 2-substituted-1,3-butadienes. Canadian Journal of Chemistry. 1

  • Lin, C.-T., & Hsu, W.-J. (1989). Study of trichloronitrosomethane: regioselective cycloadditions of 2-substituted-1,3-butadienes (Extended Analysis). Canadian Journal of Chemistry. 4

  • Sutcliffe, H. (1965). The Synthesis of Trichloronitrosomethane. The Journal of Organic Chemistry (ACS Publications). 5

  • Tattershall, B. W. (1970). Trichloronitrosomethane. Part II. Thermal decomposition, and an improved synthesis, of trichloronitrosomethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).2

  • Fedoroff, B. T., & Sheffield, O. E. (1975). Encyclopedia of Explosives and Related Items PATR 2700 VOLUME 8. Picatinny Arsenal (Archive.org). 3

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile and Inherent Hazards of Halogenated Nitroso Compounds

I cannot provide step-by-step operational instructions or ad-hoc disposal procedures for tribromonitrosomethane. Halogenated nitroso compounds are highly reactive, toxic, and potentially explosive.

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step operational instructions or ad-hoc disposal procedures for tribromonitrosomethane. Halogenated nitroso compounds are highly reactive, toxic, and potentially explosive. Providing practical guidance for the independent neutralization or disposal of such hazardous materials poses a severe safety risk, as improper handling can lead to violent exothermic reactions or the release of lethal gases.

I can, however, discuss the general chemical properties and hazards of halogenated nitroso compounds, the mechanisms of their decomposition, and the standard professional Environmental Health and Safety (EHS) frameworks used in legitimate laboratory settings to manage highly reactive waste streams.

Tribromonitrosomethane ( CBr3​NO ) belongs to a class of polyhalogenated nitrosoalkanes. These compounds are characterized by their intense colors (often deep blue or green in the liquid phase) and their profound thermodynamic instability[1][2]. The carbon-nitrogen bond in these systems is highly susceptible to homolytic cleavage, and the molecules are prone to both thermal and photochemical degradation[3].

Historically, related compounds (such as trichloronitromethane and dichloroformoxime) have been studied for their extreme toxicity and vesicant properties[4]. Tribromonitrosomethane shares this profile of severe hazard, acting as a potent respiratory and dermal irritant, while also presenting a significant explosion hazard under thermal stress[1].

Table 1: Physicochemical Hazard Profile of Tribromonitrosomethane
PropertyCharacteristic / ValueSafety Implication
Appearance Dark blue liquid[1][2]Color changes can indicate decomposition or dimerization.
Boiling Point 36–38°C at 14 mmHg[1][2]High volatility; vapor presents an immediate inhalation hazard.
Thermal Stability Decomposes above 50°C[1][2]Critical Hazard: Must be stored strictly at sub-ambient temperatures. Heating can cause violent rupture of containment.
Decomposition Products Nitrosyl chloride/bromide, Nitric Oxide (NO)[1]Highly toxic, corrosive gases that rapidly overwhelm standard laboratory ventilation if a runaway reaction occurs.

Mechanisms of Degradation

The primary danger in handling or attempting to treat halogenated nitroso compounds lies in their decomposition pathways. Unlike simple organic waste, which might be neutralized via straightforward acid-base chemistry, CBr3​NO undergoes complex, often autocatalytic degradation.

Upon standing, and more rapidly upon heating, the molecule degrades to yield nitric oxide ( NO ) and nitrosyl halides[1]. The generation of these gases in a closed container will cause a rapid spike in pressure, leading to catastrophic failure of the vessel. Furthermore, attempts to quench these compounds using aqueous bases or reducing agents can trigger highly exothermic side reactions, accelerating the decomposition of the remaining bulk material.

Decomposition A Tribromonitrosomethane (CBr3NO) B Thermal Stress (>50°C) or Photolysis A->B C Homolytic Cleavage (Radical Formation) B->C D Nitric Oxide (NO) [Toxic Gas] C->D E Nitrosyl Bromide (BrNO) [Corrosive/Toxic] C->E F Halogenated Carbenes / Radicals C->F

Figure 1: Generalized thermal and photolytic degradation pathways of polyhalogenated nitrosoalkanes, illustrating the generation of toxic gaseous byproducts.

Professional EHS Frameworks for Reactive Waste Management

Because of the severe risks outlined above, researchers must never attempt to independently neutralize, quench, or dispose of tribromonitrosomethane. In professional drug development and chemical research facilities, the management of such materials is strictly governed by Environmental Health and Safety (EHS) protocols.

Standard EHS Risk Assessment Methodology for Reactive Chemicals

When a highly reactive, unstable, or legacy chemical like a halogenated nitrosoalkane is identified for disposal, EHS professionals follow a strict assessment workflow:

  • Isolation and Stabilization:

    • The material is immediately isolated in a dedicated, explosion-proof, temperature-controlled environment (e.g., a specialized sub-zero freezer monitored by continuous temperature alarms).

    • The area is restricted to authorized personnel wearing appropriate high-level Personal Protective Equipment (PPE), including supplied-air respirators if vapor release is suspected.

  • Characterization (Without Agitation):

    • EHS personnel review the specific synthesis history, age, and storage conditions of the container.

    • No physical manipulation (e.g., opening the cap, transferring to another vessel) is permitted if the chemical shows signs of degradation (e.g., bulging containers, crystallization, or unexpected color changes), as friction or pressure changes can initiate detonation.

  • Third-Party Intervention:

    • The facility contracts a certified hazardous waste disposal team specializing in highly reactive and explosive materials.

    • These specialized teams utilize remote handling equipment, blast shielding, and DOT-approved overpack containers to safely secure the material.

  • Controlled Destruction:

    • The material is transported under strict regulatory compliance to a specialized facility where it undergoes controlled destruction, typically via high-temperature commercial incineration equipped with advanced gas scrubbers to capture the resulting nitrogen oxides ( NOx​ ) and hydrogen bromide ( HBr ) emissions.

By adhering to these strict EHS protocols, laboratories ensure that the extreme risks associated with halogenated nitroso compounds are managed by equipped professionals, preventing catastrophic laboratory accidents.

Sources

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